2-Carboxy-1-methylpyridin-1-ium iodide
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Overview
Description
2-Chloro-1-methylpyridinium iodide, also known as Mukaiyama reagent, is a commonly used reagent in organic synthesis for the activation of the hydroxy group of alcohols and carboxylic acids .
Synthesis Analysis
This compound is prepared by treating pyridine with dimethylsulfate . It is also involved in the synthesis of various β-lactams from β-amino acids .Molecular Structure Analysis
The molecular formula of 2-Chloro-1-methylpyridinium iodide is C6H7ClIN .Chemical Reactions Analysis
This compound is used in a wide variety of dehydrative coupling reactions. It is also used to form carboxylate esters from acids and alcohols, carboxamides from acids and amines, lactones from -hydroxy acids and carbodiimides from N,N-disubstituted thioureas .Physical and Chemical Properties Analysis
The molecular weight of 2-Chloro-1-methylpyridinium iodide is 255.48 . It is a yellow crystalline solid .Scientific Research Applications
Crystallography and Hydrogen Bonding Networks
Research has elucidated the structural details of compounds related to 2-Carboxy-1-methylpyridin-1-ium iodide, highlighting the formation of hydrogen-bonded chains and two-dimensional networks. For instance, studies on hydration products of related pyridinium compounds have revealed intricate hydrogen bonding interactions that form stable structural motifs. These findings contribute to understanding the molecular assembly and potential applications in designing new materials with specific properties (Waddell et al., 2011).
Organic Synthesis and Polymethine Dyes
The reactivity of this compound derivatives has been explored in the synthesis of benz-X-azoles and their conversion into polymethine dyes. This research outlines the synthesis pathway and spectroscopic features of these compounds, indicating their potential in creating novel dyes with specific applications (Barni & Savarino, 1979).
Nanoparticle Formation and Drug Delivery Systems
Investigations into the self-assembling properties of derivatives of this compound have shown potential for creating liposomes and nanoparticles. Such systems are valuable for the development of drug delivery mechanisms, highlighting the compound's role in advancing pharmaceutical formulations and materials science (Pikun et al., 2022).
Dye-Sensitized Solar Cells
Research into the application of this compound derivatives in dye-sensitized solar cells (DSSCs) has shown promising results. These studies demonstrate the compound's utility in developing efficient charge transfer photosensitizers, contributing to advancements in renewable energy technologies (Nazeeruddin et al., 2005).
Antimicrobial Activity and DNA Interactions
Compounds derived from this compound have been studied for their antimicrobial properties and interactions with DNA. These findings suggest potential applications in developing new antimicrobial agents and exploring the mechanisms of action at the molecular level (Abu-Youssef et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-methylpyridin-1-ium-2-carboxylic acid;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.HI/c1-8-5-3-2-4-6(8)7(9)10;/h2-5H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXZNMIIUKWRCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C(=O)O.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480683 |
Source
|
Record name | 2-Carboxy-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3785-04-4 |
Source
|
Record name | NSC191918 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191918 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Carboxy-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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